DPC423

Description

Properties

IUPAC Name |

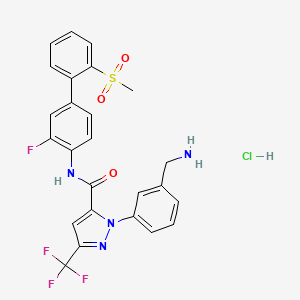

2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F4N4O3S.ClH/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30;/h2-13H,14,30H2,1H3,(H,31,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBVKRYJJZQKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClF4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292135-59-2 | |

| Record name | DPC-423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292135592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPC-423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLJ2DL48G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Antithrombotic Action of DPC423: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of DPC423, a potent and selective inhibitor of Factor Xa, intended for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.

Core Mechanism of Action: Competitive Inhibition of Factor Xa

This compound, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a synthetic, orally bioavailable, and competitive inhibitor of human coagulation Factor Xa (FXa).[1] FXa is a critical serine protease that occupies a central position in the coagulation cascade, acting as the convergence point for both the intrinsic and extrinsic pathways.[2] By binding to the active site of FXa, this compound effectively blocks its enzymatic activity, thereby preventing the conversion of prothrombin to thrombin. This inhibition of thrombin generation is the cornerstone of this compound's antithrombotic effect, as thrombin is the ultimate enzyme responsible for the cleavage of fibrinogen to fibrin, the structural basis of a blood clot.[2][3] The antithrombotic effect of this compound is directly related to its inhibition of Factor Xa and not due to the inhibition of thrombin or direct effects on platelet aggregation.[1]

Quantitative Analysis of Inhibitory Potency and Selectivity

The efficacy of this compound is underscored by its high potency and selectivity for Factor Xa. The following tables summarize the key quantitative data that define its inhibitory profile.

Table 1: Inhibitory Potency of this compound against Factor Xa

| Species | Inhibition Constant (Ki) (nM) |

| Human | 0.15[1][3][4][5] |

| Rabbit | 0.3[3][4][5] |

Table 2: Selectivity Profile of this compound against Other Serine Proteases

| Enzyme | Inhibition Constant (Ki) (nM) |

| Trypsin | 60[1][3][4] |

| Plasma Kallikrein | 61[1][3][4] |

| Thrombin | 6000[1][3][4] |

| Activated Protein C | 1800[1][4] |

| Factor IXa | 2200[1][4] |

| Factor VIIa | >15,000[1][4] |

| Chymotrypsin | >17,000[1][4] |

| Urokinase | >19,000[1][4] |

| Plasmin | >35,000[1][4] |

| Tissue Plasminogen Activator | >45,000[1][4] |

| Complement Factor I | 44,000 (IC50)[1][4] |

Table 3: In Vitro Anticoagulant Effects of this compound in Human Plasma

| Assay | Concentration to Double Clotting Time (µM) |

| Prothrombin Time (PT) | 3.1 ± 0.4[1] |

| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4[1] |

| Heptest Clotting Time | 1.1 ± 0.5[1] |

Table 4: In Vivo Antithrombotic Efficacy of this compound

| Animal Model | Efficacy Metric | Value (nM) |

| Rabbit Arteriovenous Shunt Thrombosis | IC50 | 150[1] |

| Rat Arteriovenous Shunt Thrombosis | IC50 | 470[1] |

Visualizing the Mechanism and Experimental Frameworks

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established coagulation assays. The following are detailed methodologies for the key experiments cited.

Factor Xa Inhibition Assay (Chromogenic)

Objective: To determine the direct inhibitory activity of this compound on purified Factor Xa.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to the desired test concentrations.

-

Reconstitute purified human Factor Xa in a suitable buffer (e.g., Tris-HCl with BSA).

-

Prepare a chromogenic substrate specific for Factor Xa (e.g., S-2222) in sterile water.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of the this compound dilution or vehicle control.

-

Add the purified Factor Xa solution to each well and incubate for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

-

Data Analysis:

-

Calculate the percentage of Factor Xa inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Prothrombin Time (PT) Assay

Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.

Methodology:

-

Sample Preparation:

-

Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.

-

Prepare platelet-poor plasma (PPP) by centrifuging the blood sample (e.g., at 1500 x g for 15 minutes).

-

-

Assay Procedure:

-

Pre-warm the PPP sample and the PT reagent (containing thromboplastin and calcium) to 37°C.

-

Add a specific volume of the PPP to a test tube or coagulometer cuvette.

-

Add the pre-warmed PT reagent to the PPP and simultaneously start a timer.

-

Record the time in seconds for a fibrin clot to form.

-

-

Data Analysis:

-

The result is expressed as the clotting time in seconds. For inhibitor studies, the concentration of this compound required to double the baseline PT is determined.

-

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.

Methodology:

-

Sample Preparation:

-

Prepare platelet-poor plasma (PPP) as described for the PT assay.

-

-

Assay Procedure:

-

Pre-warm the PPP, aPTT reagent (containing a contact activator like silica and phospholipids), and calcium chloride solution to 37°C.

-

In a test tube or cuvette, mix the PPP with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.

-

Add the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.

-

Record the time in seconds for a fibrin clot to form.

-

-

Data Analysis:

-

The result is reported as the clotting time in seconds. The concentration of this compound that doubles the baseline aPTT is determined.

-

Conclusion

This compound is a highly potent and selective direct inhibitor of Factor Xa. Its mechanism of action is characterized by competitive binding to the active site of Factor Xa, leading to a significant reduction in thrombin generation and subsequent fibrin clot formation. This is reflected in its low nanomolar Ki value for Factor Xa and its ability to prolong clotting times in standard coagulation assays. The high selectivity of this compound for Factor Xa over other serine proteases minimizes off-target effects. These characteristics, combined with its oral bioavailability, established this compound as a promising candidate for the prevention and treatment of thrombotic disorders.

References

DPC423: A Deep Dive into a Selective Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DPC423, a potent and selective inhibitor of Factor Xa. This compound, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, emerged as a promising oral anticoagulant for the prevention and treatment of thrombotic disorders. This document details its mechanism of action, summarizes key preclinical data in structured tables, outlines experimental methodologies, and visualizes critical pathways and processes.

Core Concepts: Mechanism of Action

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the point of convergence for both the intrinsic and extrinsic pathways, and as part of the prothrombinase complex, it is responsible for the conversion of prothrombin to thrombin. Thrombin then catalyzes the formation of fibrin from fibrinogen, leading to clot formation.[1]

This compound is a direct, competitive, and selective inhibitor of human coagulation Factor Xa.[2][3] By binding to the active site of FXa, this compound effectively blocks its enzymatic activity, thereby inhibiting the generation of thrombin and the subsequent formation of fibrin clots.[4] Its antithrombotic effect is directly related to the inhibition of Factor Xa, with no significant impact on thrombin or direct inhibition of platelet aggregation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various preclinical studies.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target Enzyme | Inhibition Constant (K_i) [nM] | IC50 [nM] |

| Factor Xa (human) | 0.15 | - |

| Factor Xa (rabbit) | 0.3 | - |

| Trypsin | 60 | - |

| Thrombin | 6,000 | - |

| Plasma Kallikrein | 61 | - |

| Activated Protein C | 1,800 | - |

| Factor IXa | 2,200 | - |

| Factor VIIa | >15,000 | - |

| Chymotrypsin | - | >17,000 |

| Urokinase | - | >19,000 |

| Plasmin | - | >35,000 |

| Tissue Plasminogen Activator | - | >45,000 |

| Complement Factor I | - | 44,000 |

Data sourced from Pinto et al., 2001 and other preclinical reports.[3]

Table 2: In Vitro Anticoagulant Effects of this compound in Human Plasma

| Assay | Concentration to Double Clotting Time (µM) |

| Prothrombin Time (PT) | 3.1 ± 0.4 |

| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |

| Heptest Clotting Time | 1.1 ± 0.5 |

Data sourced from Pinto et al., 2002.[3]

Table 3: In Vivo Antithrombotic Efficacy of this compound

| Animal Model | Species | Route of Administration | Efficacy Endpoint | IC50 / ED50 |

| Arteriovenous Shunt Thrombosis | Rabbit | Intravenous | Thrombus Weight Reduction | 150 nM |

| Arteriovenous Shunt Thrombosis | Rat | Intravenous | Thrombus Weight Reduction | 470 nM |

| Electrically Induced Carotid Artery Thrombosis | Rabbit | Intravenous Infusion | Antithrombotic Effect | ED50: 0.6 mg/kg/h |

Data sourced from preclinical studies by Pinto et al.[3]

Table 4: Pharmacokinetic Profile of this compound

| Species | Route of Administration | Oral Bioavailability (%) | Plasma Clearance (L/kg/h) | Plasma Half-life (h) |

| Dog | Oral | 57 | 0.24 | 7.5 |

| Human (preliminary data) | Oral | Orally Bioavailable | - | 27 - 35 |

Data sourced from Pinto et al., 2001 and Barrett et al., 2001.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Assays

1. Factor Xa Inhibition Assay (Chromogenic)

-

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa on a specific chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human Factor Xa to each well.

-

Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a pre-warmed solution of the chromogenic substrate S-2222.

-

Measure the rate of p-nitroaniline (pNA) release by monitoring the change in absorbance at 405 nm over time using a microplate reader.

-

The inhibitory constant (K_i) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate enzyme kinetic models.

-

2. Prothrombin Time (PT) Assay

-

Principle: The PT test evaluates the extrinsic and common pathways of coagulation. It measures the time taken for clot formation after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma.

-

Materials:

-

Platelet-poor plasma (PPP) from human donors

-

PT reagent (containing tissue thromboplastin and calcium chloride)

-

Coagulometer

-

Water bath at 37°C

-

-

Procedure:

-

Collect whole blood in a tube containing 3.2% sodium citrate.

-

Prepare PPP by centrifuging the blood sample.

-

Pre-warm the PPP and the PT reagent to 37°C.

-

To a test tube, add a specific volume of PPP.

-

Add the pre-warmed PT reagent to the plasma and simultaneously start a timer.

-

The time until a fibrin clot is formed is recorded by the coagulometer.

-

To determine the effect of this compound, the compound is pre-incubated with the plasma before the addition of the PT reagent.

-

3. Activated Partial Thromboplastin Time (aPTT) Assay

-

Principle: The aPTT test assesses the intrinsic and common pathways of coagulation. It measures the clotting time of plasma after the addition of a contact activator (like silica or kaolin), phospholipids (cephalin), and calcium.

-

Materials:

-

Platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride solution (e.g., 0.025 M)

-

Coagulometer

-

Water bath at 37°C

-

-

Procedure:

-

Prepare PPP as described for the PT assay.

-

Pre-warm the PPP, aPTT reagent, and calcium chloride solution to 37°C.

-

In a test tube, mix a specific volume of PPP with the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

-

Add the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.

-

The time to clot formation is measured by the coagulometer.

-

The effect of this compound is determined by pre-incubating it with the plasma.

-

In Vivo Models

1. Rabbit Arteriovenous (AV) Shunt Thrombosis Model

-

Principle: This model assesses the ability of an antithrombotic agent to prevent the formation of a thrombus on a thrombogenic surface introduced into an extracorporeal shunt.

-

Materials:

-

New Zealand White rabbits

-

Anesthetics (e.g., ketamine, xylazine)

-

Surgical instruments

-

Silastic tubing for the shunt

-

Thrombogenic surface (e.g., cotton thread)

-

Flow probe

-

-

Procedure:

-

Anesthetize the rabbit.

-

Isolate the carotid artery and the contralateral jugular vein.

-

Create an extracorporeal shunt by cannulating the artery and the vein with Silastic tubing.

-

Introduce a cotton thread of a specific length and weight into the arterial segment of the shunt to provide a thrombogenic surface.

-

Allow blood to circulate through the shunt for a defined period (e.g., 40 minutes).

-

Administer this compound (intravenously or orally) before or during the shunting period.

-

After the circulation period, clamp the shunt, remove the thread with the attached thrombus.

-

The thrombus is then weighed, and the percent inhibition of thrombus formation compared to a vehicle control group is calculated.[7]

-

2. Rabbit Electrically Induced Carotid Artery Thrombosis (ECAT) Model

-

Principle: This model evaluates the efficacy of an antithrombotic agent in preventing occlusive thrombus formation in a carotid artery following electrical injury to the endothelium.

-

Materials:

-

New Zealand White rabbits

-

Anesthetics

-

Surgical instruments

-

A constant current stimulator with a bipolar electrode

-

Doppler flow probe

-

-

Procedure:

-

Anesthetize the rabbit and expose a segment of the carotid artery.

-

Place a Doppler flow probe proximally to the injury site to monitor blood flow.

-

Apply the bipolar electrode to the external surface of the artery.

-

Induce endothelial injury by applying a specific electrical current (e.g., 4 mA for 3 minutes).

-

Monitor carotid blood flow continuously for a set period (e.g., 90 minutes) to determine the time to occlusion.

-

This compound is administered as a continuous intravenous infusion starting before the electrical injury.

-

The primary endpoint is the prevention of thrombotic occlusion, often quantified by the maintenance of carotid blood flow. The thrombus can also be excised and weighed.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound.

Caption: The coagulation cascade, highlighting the central role of Factor Xa and the inhibitory action of this compound.

Caption: A generalized workflow for in vivo evaluation of antithrombotic agents like this compound.

Caption: The logical pathway for the preclinical and clinical development of this compound.

Clinical Development

This compound was selected for clinical development based on its promising preclinical profile, including high potency, selectivity, efficacy, and oral bioavailability.[2][3] Preliminary data in humans indicated that this compound was well-tolerated and possessed a long plasma half-life of 27 to 35 hours, supporting the potential for once-daily dosing. However, detailed results from extensive Phase I, II, or III clinical trials are not widely available in the public domain, suggesting that its clinical development may have been discontinued.

Conclusion

This compound is a well-characterized, potent, and selective Factor Xa inhibitor with a strong preclinical data package demonstrating its potential as an oral anticoagulant. The methodologies for its evaluation, from in vitro enzyme kinetics to in vivo thrombosis models, are well-established and provide a robust framework for the assessment of novel antithrombotic agents. While its clinical development journey appears to have been halted, the study of this compound has contributed valuable insights into the development of direct Factor Xa inhibitors, a class of drugs that has since seen significant clinical success.

References

- 1. A Rabbit Model of Thrombosis on Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. quadratech.co.uk [quadratech.co.uk]

- 5. diapharma.com [diapharma.com]

- 6. researchgate.net [researchgate.net]

- 7. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

DPC423: A Technical Guide to a Potent Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPC423, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a potent, selective, and orally bioavailable inhibitor of coagulation Factor Xa.[1][2] This document provides a comprehensive technical overview of the chemical structure, properties, and experimental evaluation of this compound. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticoagulant therapies.

Chemical Structure and Properties

This compound is a synthetic pyrazole derivative with a complex molecular structure designed for high-affinity and selective binding to the active site of Factor Xa.[1]

| Property | Value | Reference |

| Chemical Name | 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | [1][2] |

| Molecular Formula | C25H20F4N4O3S | [3] |

| Molecular Weight | 532.5 g/mol | [3] |

| CAS Number | 209957-47-1 | [3] |

Mechanism of Action

This compound functions as a direct, competitive inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa is the point of convergence for the intrinsic and extrinsic pathways of blood coagulation and is responsible for the conversion of prothrombin to thrombin. By binding to Factor Xa, this compound effectively blocks this conversion, thereby preventing the formation of fibrin clots.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Ki (nM) |

| Factor Xa | 0.15 |

| Trypsin | 60 |

| Thrombin | 6000 |

| Plasma Kallikrein | 61 |

| Activated Protein C | 1800 |

| Factor IXa | 2200 |

| Factor VIIa | >15,000 |

| Chymotrypsin | >17,000 |

| Urokinase | >19,000 |

| Plasmin | >35,000 |

| Tissue Plasminogen Activator | >45,000 |

| Data from Wong et al., 2002[2] |

Table 2: In Vitro Anticoagulant Activity of this compound in Human Plasma

| Assay | Concentration to Double Clotting Time (µM) |

| Prothrombin Time (PT) | 3.1 ± 0.4 |

| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |

| Heptest | 1.1 ± 0.5 |

| Data from Wong et al., 2002[2] |

Table 3: Pharmacokinetic Properties of this compound in Dogs

| Parameter | Value |

| Oral Bioavailability | 57% |

| Plasma Clearance | 0.24 L/kg/h |

| Plasma Half-life | 7.5 h |

| Data from Wong et al., 2002[2] |

Table 4: In Vivo Antithrombotic Activity of this compound

| Animal Model | IC50 (nM) |

| Rabbit Arteriovenous Shunt Thrombosis | 150 |

| Rat Arteriovenous Shunt Thrombosis | 470 |

| Data from Wong et al., 2002[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chemical Synthesis of this compound

A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is described in the supporting information of the primary publication by Pinto et al. in the Journal of Medicinal Chemistry, 2001, volume 44, issue 4, pages 566-578.[1][4] Due to copyright restrictions, the full text of the supporting information cannot be reproduced here. Researchers are advised to consult the original publication for the complete synthesis procedure.

Factor Xa Inhibition Assay

This assay is a colorimetric method used to determine the inhibitory activity of this compound against human Factor Xa.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa on a chromogenic substrate. The residual Factor Xa activity is inversely proportional to the concentration of the inhibitor.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed amount of human Factor Xa to each well.

-

Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

The rate of color development is proportional to the Factor Xa activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value by fitting the data to an appropriate enzyme inhibition model.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.

Principle: Tissue factor (thromboplastin) is added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured.

Materials:

-

Platelet-poor plasma (PPP) from human subjects

-

PT reagent (containing tissue factor and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

Procedure:

-

Pre-warm the PPP and PT reagent to 37°C.

-

Pipette a specific volume of PPP into a cuvette.

-

Add the PT reagent to the cuvette and incubate for a defined period.

-

Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.

-

The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium chloride to initiate clotting. The time to clot formation is measured.

Materials:

-

Platelet-poor plasma (PPP) from human subjects

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

Procedure:

-

Pre-warm the PPP and aPTT reagent to 37°C.

-

Pipette a specific volume of PPP into a cuvette.

-

Add the aPTT reagent to the cuvette and incubate for a defined period to allow for the activation of the contact factors.

-

Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.

-

The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.

Rabbit Arteriovenous Shunt Thrombosis Model

This in vivo model is used to evaluate the antithrombotic efficacy of this compound.

Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein in an anesthetized rabbit. The formation of a thrombus on the surface is measured over a specific period.

Materials:

-

New Zealand White rabbits

-

Anesthetic agents

-

Polyethylene tubing for the shunt

-

Silk thread

-

Surgical instruments

-

This compound formulation for administration

Procedure:

-

Anesthetize the rabbit.

-

Expose the carotid artery and jugular vein.

-

Insert the ends of the polyethylene tubing (containing a pre-weighed silk thread) into the artery and vein to create an arteriovenous shunt.

-

Administer this compound or vehicle to the rabbit (e.g., intravenously or orally).

-

Allow blood to flow through the shunt for a predetermined time (e.g., 15-30 minutes).

-

After the specified time, clamp the shunt and remove the silk thread.

-

Weigh the silk thread with the formed thrombus.

-

The weight of the thrombus is calculated by subtracting the initial weight of the thread.

-

The antithrombotic effect of this compound is determined by comparing the thrombus weight in treated animals to that in vehicle-treated animals.

Conclusion

This compound is a highly potent and selective inhibitor of Factor Xa with demonstrated efficacy in both in vitro and in vivo models of thrombosis. Its favorable pharmacokinetic profile, including good oral bioavailability, made it a promising candidate for clinical development as an oral anticoagulant. The data and experimental protocols presented in this guide provide a valuable resource for the continued research and development of next-generation antithrombotic agents.

References

- 1. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of DPC423: A Potent Factor Xa Inhibitor's Journey from Discovery to Discontinuation

An In-depth Technical Guide on the Discovery and Development of DPC423 (Razaxaban)

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and development of this compound, a potent and selective, orally bioavailable, direct factor Xa (FXa) inhibitor. This compound, later known as razaxaban, represented a significant advancement in the pursuit of novel anticoagulants. This document provides a comprehensive overview of its chemical origins, mechanism of action, preclinical pharmacology, and clinical development, culminating in the strategic decision to discontinue its advancement in favor of another agent with a superior safety profile.

Discovery: A Tale of Rational Drug Design

The discovery of this compound was the culmination of a focused drug discovery program aimed at developing a small molecule, orally active inhibitor of factor Xa, a critical enzyme in the coagulation cascade. The research, primarily conducted by scientists at DuPont Pharmaceuticals and later Bristol-Myers Squibb, centered on a pyrazole scaffold.

The development process involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. A key breakthrough in the discovery of this compound was the strategic replacement of a highly basic benzamidine P1 moiety, common in early FXa inhibitors, with a less basic benzylamine group.[1][2] This modification was instrumental in improving oral bioavailability and the overall drug-like properties of the compound. Further optimization of the pyrazole core and the biphenyl P4 region led to the identification of this compound: 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.[2][3]

Mechanism of Action: Targeting a Key Coagulation Factor

This compound is a direct, competitive, and selective inhibitor of human coagulation factor Xa.[3] Factor Xa occupies a pivotal position in the coagulation cascade, at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot. By directly binding to the active site of factor Xa, this compound effectively blocks this conversion, thereby inhibiting thrombin generation and subsequent clot formation.[4]

// Nodes Intrinsic [label="Intrinsic Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Extrinsic [label="Extrinsic Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; FX [label="Factor X", fillcolor="#FBBC05", fontcolor="#202124"]; FXa [label="Factor Xa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prothrombin [label="Prothrombin", fillcolor="#FBBC05", fontcolor="#202124"]; Thrombin [label="Thrombin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrinogen [label="Fibrinogen", fillcolor="#FBBC05", fontcolor="#202124"]; Fibrin [label="Fibrin Clot", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Razaxaban)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Intrinsic -> FX [label="activates"]; Extrinsic -> FX [label="activates"]; FX -> FXa; FXa -> Thrombin [label="converts"]; Prothrombin -> Thrombin [style=invis]; Thrombin -> Fibrin [label="converts"]; Fibrinogen -> Fibrin [style=invis]; this compound -> FXa [label="inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; }

Methodology:

-

Reagent Preparation: Prepare solutions of human Factor Xa, the test compound (this compound) at various concentrations, and a chromogenic substrate specific for Factor Xa in an appropriate buffer (e.g., Tris-HCl).

-

Pre-incubation: In a microplate well, add the Factor Xa solution and the test compound solution. Allow to pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Add the chromogenic substrate to the well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Rabbit Electrically Induced Carotid Artery Thrombosis (ECAT) Model

This in vivo model is used to evaluate the antithrombotic efficacy of a compound in an arterial thrombosis setting.

dot

References

- 1. Outcomes of discontinuing rivaroxaban compared with warfarin in patients with nonvalvular atrial fibrillation: analysis from the ROCKET AF trial (Rivaroxaban Once-Daily, Oral, Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment discontinuations with new oral agents for long-term anticoagulation: insights from a meta-analysis of 18 randomized trials including 101,801 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Pharmaceutical research and development pipeline - Bristol Myers Squibb [bms.com]

The Role of DPC423 in the Blood Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DPC423 (razaxaban), a potent and selective direct inhibitor of Factor Xa, and its role in the blood coagulation cascade. This document details the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of this compound.

Introduction to the Blood Coagulation Cascade and the Role of Factor Xa

The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. This process is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa (FXa) is a serine protease that plays a pivotal role in this cascade, situated at the convergence of the intrinsic and extrinsic pathways.[1] FXa, as part of the prothrombinase complex, is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a stable clot. Given its critical position, FXa has emerged as a key target for anticoagulant therapies.[2][3]

This compound: A Direct Inhibitor of Factor Xa

This compound, also known as razaxaban, is a synthetic, orally bioavailable, and competitive direct inhibitor of human Factor Xa.[4] Its mechanism of action involves binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and subsequently inhibiting clot formation.[5] This targeted inhibition offers a potentially more predictable anticoagulant response compared to traditional anticoagulants that act on multiple factors in the coagulation cascade.[1][2]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound, including its inhibitory potency, selectivity, in vitro anticoagulant effects, in vivo antithrombotic efficacy, and pharmacokinetic properties in humans.

Table 1: Inhibitory Potency and Selectivity of this compound

| Target Enzyme | Ki (nM) | Selectivity vs. Factor Xa |

| Factor Xa | 0.15 | - |

| Trypsin | 60 | 400-fold |

| Thrombin | 6000 | >10,000-fold |

| Plasma Kallikrein | 61 | ~407-fold |

| Activated Protein C | 1800 | 12,000-fold |

| Factor IXa | 2200 | 14,667-fold |

| Factor VIIa | >15,000 | >100,000-fold |

| Chymotrypsin | >17,000 | >113,333-fold |

| Urokinase | >19,000 | >126,667-fold |

| Plasmin | >35,000 | >233,333-fold |

| Tissue Plasminogen Activator | >45,000 | >300,000-fold |

Table 2: In Vitro Anticoagulant Effects of this compound in Human Plasma

| Assay | Concentration for Doubling of Clotting Time (µM) |

| Prothrombin Time (PT) | 3.1 ± 0.4 |

| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |

| Heptest Clotting Time | 1.1 ± 0.5 |

Table 3: In Vivo Antithrombotic Efficacy of this compound

| Animal Model | Endpoint | IC50 / ED50 |

| Rabbit Arteriovenous Shunt Thrombosis | Thrombus Formation | IC50: 150 nM |

| Rat Arteriovenous Shunt Thrombosis | Thrombus Formation | IC50: 470 nM |

| Rabbit Electrically Induced Carotid Artery Thrombosis | Antithrombotic Effect | ED50: 0.22 ± 0.05 mg/kg/h (IV) |

Table 4: Pharmacokinetic Profile of this compound in Healthy Human Volunteers (Single and Multiple Doses)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) |

| Single Dose (10-200 mg) | Dose-proportional increase | 1 - 6 | Dose-proportional increase | Not specified |

| Multiple Dose (25-100 mg Q12h or Q24h for 5 days) | Dose-proportional increase | Not specified | Dose-proportional increase | Not specified |

Note: Steady-state plasma concentrations were achieved within 3-4 days of multiple dosing.[4]

Experimental Protocols

Factor Xa Inhibition Assay (Biochemical Assay)

This protocol describes a chromogenic assay to determine the in vitro inhibitory activity of this compound against purified human Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2765)

-

Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a solution of human Factor Xa in Tris-HCl buffer.

-

Prepare serial dilutions of this compound in the same buffer.

-

To each well of a 96-well microplate, add the Factor Xa solution.

-

Add the this compound dilutions to the respective wells and incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Prothrombin Time (PT) Assay

This protocol outlines the procedure for measuring the effect of this compound on the prothrombin time in human plasma.

Materials:

-

Citrated human plasma

-

Thromboplastin reagent (containing tissue factor and phospholipids)

-

Calcium chloride (CaCl2) solution

-

This compound-spiked plasma samples at various concentrations

-

Coagulometer

Procedure:

-

Pre-warm the thromboplastin reagent and CaCl2 solution to 37°C.

-

Pipette a specific volume of the this compound-spiked plasma sample into a cuvette pre-warmed to 37°C.

-

Add the pre-warmed thromboplastin reagent to the cuvette and incubate for a specified time (e.g., 1-3 minutes) at 37°C.

-

Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.

-

Compare the PT of the this compound-spiked samples to a control plasma sample to determine the anticoagulant effect.

Chromogenic Anti-Factor Xa Assay

This assay measures the activity of this compound in plasma by quantifying its inhibition of a known amount of exogenous Factor Xa.[6][7][8][9][10]

Materials:

-

Citrated human plasma containing this compound

-

Reagent containing a known excess of Factor Xa

-

Chromogenic substrate for Factor Xa

-

Buffer solution

-

Microplate reader or automated coagulation analyzer

Procedure:

-

Patient plasma containing the Factor Xa inhibitor is incubated with a known excess amount of Factor Xa.

-

The this compound in the plasma will inhibit a portion of the added Factor Xa.

-

A chromogenic substrate that is specifically cleaved by Factor Xa is then added to the mixture.

-

The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).

-

The intensity of the color produced is measured at 405 nm and is inversely proportional to the concentration of the Factor Xa inhibitor in the plasma.

-

The concentration of this compound is determined by comparing the result to a standard curve prepared with known concentrations of the drug.

In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model

This protocol describes a common in vivo model to assess the antithrombotic efficacy of this compound.[11][12][13]

Materials:

-

New Zealand White rabbits

-

Anesthesia (e.g., ketamine/xylazine)

-

Polyethylene tubing for the shunt

-

Surgical instruments

-

Thrombogenic surface (e.g., cotton thread or collagen-coated surface) to be placed within the shunt

-

This compound formulation for intravenous or oral administration

-

Saline (vehicle control)

Procedure:

-

Anesthetize the rabbit.

-

Expose the carotid artery and jugular vein.

-

Insert cannulas into the artery and vein and connect them with a piece of polyethylene tubing to create an extracorporeal arteriovenous shunt.

-

Place a thrombogenic stimulus (e.g., a cotton thread of a specific length and weight) inside the shunt tubing.

-

Administer this compound or vehicle control to the rabbit via the desired route (e.g., intravenous infusion or oral gavage) at various doses.

-

Allow blood to circulate through the shunt for a defined period (e.g., 60 minutes).

-

After the circulation period, remove the shunt and carefully dissect the cotton thread.

-

Weigh the thread to determine the mass of the thrombus that has formed.

-

Calculate the percentage of inhibition of thrombus formation for each dose of this compound compared to the vehicle control group.

-

Determine the IC50 or ED50 value for the antithrombotic effect.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: The blood coagulation cascade and the inhibitory action of this compound on Factor Xa.

Caption: Workflow for the chromogenic anti-Factor Xa assay.

Caption: Workflow for the prothrombin time (PT) assay.

Conclusion

This compound is a highly potent and selective direct inhibitor of Factor Xa with demonstrated efficacy in preclinical models of thrombosis and predictable pharmacokinetics in humans. Its targeted mechanism of action within the blood coagulation cascade makes it a significant compound of interest for the development of oral anticoagulant therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of anticoagulation.

References

- 1. Novel Oral Factor Xa and Thrombin Inhibitors in the Management of Thromboembolism | Annual Reviews [annualreviews.org]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Efficacy and Safety of Factor Xa Inhibitors in Anticoagulation Therapy: A Comprehensive Review of Current Research and Clinical Applications | ClinicSearch [clinicsearchonline.org]

- 6. Anti-Xa Assays [practical-haemostasis.com]

- 7. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 8. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 9. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 10. lancet.co.za [lancet.co.za]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of DPC423

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of DPC423, a potent and selective factor Xa inhibitor. The information is compiled from preclinical studies and is intended to serve as a detailed resource for professionals in drug development and related scientific fields.

Introduction to this compound

This compound is a synthetic, competitive, and selective inhibitor of coagulation factor Xa.[1] By targeting factor Xa, a critical enzyme in the coagulation cascade, this compound effectively reduces thrombin generation and subsequent fibrin clot formation. Preliminary data from human studies have suggested that this compound is orally bioavailable and possesses a long plasma half-life, indicating its potential as an oral anticoagulant for the management of thrombotic disorders.[1]

Mechanism of Action: Factor Xa Inhibition

This compound's primary mechanism of action is the direct inhibition of Factor Xa, a crucial convergence point in the intrinsic and extrinsic pathways of the coagulation cascade.

Caption: this compound inhibits Factor Xa, a key enzyme in the coagulation cascade.

Pharmacokinetic Profile

Preclinical Pharmacokinetics in Dogs

Pharmacokinetic studies in dogs have demonstrated good oral bioavailability and a favorable pharmacokinetic profile for this compound.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 57% | Dog | [1][2] |

| Plasma Clearance | 0.24 L/kg/h | Dog | [1][2] |

| Plasma Half-life (t½) | 7.5 h | Dog | [1][2] |

Preliminary Human Pharmacokinetics

Initial studies in humans have indicated that this compound is orally bioavailable and has a long plasma half-life, suggesting the potential for once-daily dosing.

| Parameter | Value | Species | Reference |

| Plasma Half-life (t½) | 27 - 35 h | Human |

Experimental Protocols

Animal Studies

While the exact oral and intravenous doses used to determine the pharmacokinetic parameters in dogs are not publicly available in the reviewed literature, a general methodology for such studies can be outlined.

Caption: Workflow for a typical preclinical pharmacokinetic study.

An in vivo study in a rabbit model of arteriovenous shunt thrombosis was conducted to evaluate the antithrombotic efficacy of this compound.

-

Oral Administration: this compound was administered orally to rabbits at doses of 1, 3, and 10 mg/kg.

-

Intravenous Administration: this compound was administered as a continuous intravenous infusion at doses ranging from 0.08 to 2.5 mg/kg/h.

Analytical Methodology for Plasma Sample Analysis

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in rat and dog plasma.

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma samples.

LC-MS/MS Method Parameters:

| Parameter | Details |

| Sample Preparation | Solid-phase extraction using an Isolute C2 cartridge. |

| HPLC Column | YMC ODS-AQ C18 (50x2 mm) |

| Mobile Phase | H₂O/CH₃CN/HCOOH (66:34:0.1, v/v/v), pH 4.0 |

| Flow Rate | 300 µL/min |

| Analysis Time | 5 min |

| Mass Spectrometer | PE Sciex API III+ triple quadrupole |

| Ion Source | Turbo IonSpray |

| Concentration Range | 0.005 - 2.5 µM in plasma |

| Precision (CV) | <10% |

| Accuracy (difference) | <10% |

| Extraction Recovery | ~90% |

| Linearity (r²) | >0.999 |

In Vitro Metabolism Studies

The metabolism of this compound has been investigated in vitro using liver microsomes from various species, including rats, dogs, and humans. These studies are crucial for understanding the metabolic pathways and potential for drug-drug interactions. While specific experimental conditions for this compound are not detailed in the available literature, a general protocol for such an assay is as follows:

-

Incubation: this compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

-

Time Points: Aliquots of the incubation mixture are taken at various time points.

-

Analysis: The concentration of this compound and the formation of its metabolites are measured using LC-MS/MS.

Conclusion

This compound has demonstrated promising pharmacokinetic properties in preclinical studies, including good oral bioavailability in dogs and a long half-life in preliminary human trials. Its potent and selective inhibition of Factor Xa makes it a compelling candidate for development as an oral anticoagulant. The detailed experimental protocols and analytical methods provided in this guide offer a valuable resource for researchers and scientists involved in the continued investigation and development of this compound and similar compounds. Further studies will be necessary to fully characterize its pharmacokinetic and pharmacodynamic profile in humans.

References

An In-Depth Technical Guide on the In Vitro Anticoagulant Effects of DPC423 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of DPC423, a potent and selective inhibitor of Factor Xa. This compound, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, was developed as an oral anticoagulant for the potential treatment of thrombotic disorders.[1] This document details its mechanism of action, inhibitory constants, effects on plasma clotting times, and the experimental protocols used for its evaluation.

Core Data Presentation: Inhibitory Activity and Anticoagulant Effects

The anticoagulant activity of this compound is primarily driven by its direct, competitive, and highly selective inhibition of human coagulation Factor Xa (fXa).[1] Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, responsible for converting prothrombin to thrombin, which in turn leads to clot formation.[2]

Inhibitory Potency and Selectivity

This compound demonstrates subnanomolar potency against human Factor Xa and exhibits high selectivity over other related serine proteases involved in coagulation and fibrinolysis.[1][3] This selectivity minimizes off-target effects, a desirable characteristic for an antithrombotic agent.

Table 1: Inhibitory Constant (Kᵢ) and IC₅₀ of this compound against Human Serine Proteases

| Enzyme | Kᵢ (nM) |

| Factor Xa | 0.15 |

| Trypsin | 60 |

| Plasma Kallikrein | 61 |

| Activated Protein C (APC) | 1,800 |

| Factor IXa | 2,200 |

| Thrombin | 6,000 |

| Factor VIIa | >15,000 |

| Chymotrypsin | >17,000 |

| Urokinase | >19,000 |

| Plasmin | >35,000 |

| Tissue Plasminogen Activator (tPA) | >45,000 |

| Complement Factor I | 44,000 (IC₅₀) |

Data sourced from Pinto et al. (2001).[1][3]

In Vitro Anticoagulant Effects in Human Plasma

The inhibitory effect of this compound on Factor Xa translates to a prolongation of clotting times in standard coagulation assays performed on human plasma. The concentration required to double the baseline clotting time is a key metric for assessing its anticoagulant potential.

Table 2: Concentration of this compound Required to Double Clotting Times in Human Plasma

| Assay | Concentration (µM) |

| Prothrombin Time (PT) | 3.1 ± 0.4 |

| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |

| Heptest Clotting Time | 1.1 ± 0.5 |

Data sourced from Pinto et al. (2001).[1]

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro experiments used to characterize the anticoagulant effects of this compound.

Factor Xa Inhibition Assay

This assay quantifies the direct inhibitory activity of this compound on purified human Factor Xa.

-

Principle: A chromogenic assay is used to measure the activity of Factor Xa.[4][5] The enzyme cleaves a synthetic substrate, releasing a colored molecule (chromophore). The rate of color change is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced, leading to a slower rate of color development.

-

Methodology:

-

Reagent Preparation: Purified human Factor Xa and a specific chromogenic substrate for Factor Xa are prepared in an appropriate buffer.

-

Incubation: A fixed concentration of human Factor Xa is pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.[6]

-

Reaction Initiation: The chromogenic substrate is added to the mixture to start the enzymatic reaction.

-

Measurement: The absorbance of the solution is measured over time at a specific wavelength (e.g., 405 nm) using a microplate reader.[6]

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance. The inhibitor concentration that causes 50% inhibition (IC₅₀) is determined, and from this, the inhibitory constant (Kᵢ) can be calculated.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[7]

-

Principle: Plasma is incubated with a contact activator (like silica or kaolin) and phospholipids (a substitute for platelets), which activates the intrinsic pathway.[7] The addition of calcium chloride then triggers the coagulation cascade, and the time to clot formation is measured.[8]

-

Methodology:

-

Plasma Preparation: Platelet-poor plasma is obtained by centrifuging citrated whole human blood.[8]

-

Incubation: A volume of plasma is mixed with a solution containing this compound (or vehicle control) and incubated at 37°C.

-

Activation: An aPTT reagent containing a contact activator and phospholipids is added, and the mixture is incubated for a defined period (e.g., 3 minutes) at 37°C.[8]

-

Clotting Initiation: Pre-warmed calcium chloride solution is added to the tube, and a timer is started simultaneously.

-

Endpoint Detection: The time taken for a visible fibrin clot to form is recorded. This can be done manually or using an automated coagulometer.

-

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

-

Principle: The assay is initiated by adding a reagent containing tissue factor (thromboplastin) and calcium to the plasma sample.[9] This activates Factor VII, triggering the extrinsic pathway, and the time to clot formation is measured.

-

Methodology:

-

Plasma Preparation: Platelet-poor plasma is prepared as described for the aPTT assay.

-

Incubation: Plasma is mixed with this compound (or vehicle control) and pre-warmed to 37°C.

-

Clotting Initiation: A pre-warmed PT reagent (containing thromboplastin and calcium) is added to the plasma, and a timer is started.

-

Endpoint Detection: The time taken for a fibrin clot to form is measured, either manually or with an automated instrument.

-

Visualizations: Workflows and Mechanisms

Experimental Workflow for In Vitro Anticoagulant Profiling

Caption: Workflow for assessing the in vitro anticoagulant effects of this compound.

Mechanism of Action of this compound in the Coagulation Cascade

Caption: this compound selectively inhibits Factor Xa in the coagulation cascade.

References

- 1. Nonpeptide factor Xa inhibitors: this compound, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (this compound), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. lancet.co.za [lancet.co.za]

- 5. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 8. atlas-medical.com [atlas-medical.com]

- 9. Microkinetic coagulation assays for human and zebrafish plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Inhibition of the Prothrombinase Complex by DPC423

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism by which DPC423, a potent and selective small molecule inhibitor, targets and inhibits the prothrombinase complex. This compound is a direct, competitive inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. By binding to the active site of FXa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect. This document details the quantitative parameters of this compound's inhibitory activity, provides in-depth experimental protocols for assessing its efficacy, and visualizes the key molecular interactions and experimental workflows.

Introduction to the Prothrombinase Complex and this compound

The prothrombinase complex is a critical enzymatic assembly in the common pathway of the blood coagulation cascade.[1] It is composed of the serine protease Factor Xa (FXa) and the non-enzymatic cofactor Factor Va (FVa), assembled on a phospholipid surface in the presence of calcium ions (Ca²⁺).[1][2] The primary function of this complex is to catalyze the rapid conversion of the zymogen prothrombin (Factor II) into the active enzyme thrombin (Factor IIa).[1] Thrombin then proceeds to cleave fibrinogen to form fibrin, leading to the formation of a stable blood clot.[3] The assembly of the prothrombinase complex amplifies the catalytic activity of FXa by approximately 300,000-fold compared to FXa alone, making it a key target for anticoagulant therapies.[1]

This compound, with the chemical name 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a synthetic, orally bioavailable, and highly selective direct inhibitor of FXa.[4][5] Its mechanism of action is centered on competitive inhibition of the FXa active site, which in turn disrupts the function of the prothrombinase complex.[4][6] This targeted inhibition of FXa makes this compound an effective antithrombotic agent.[4]

Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound as a Factor Xa inhibitor have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species | Notes |

| Ki (FXa) | 0.15 nM | Human | Inhibition constant, a measure of binding affinity.[4][5] |

| Ki (FXa) | 0.3 nM | Rabbit | Demonstrates cross-species activity.[5] |

| IC50 (Thrombosis) | 150 nM | Rabbit | Concentration for 50% inhibition in an arteriovenous shunt thrombosis model.[4] |

| IC50 (Thrombosis) | 470 nM | Rat | Concentration for 50% inhibition in an arteriovenous shunt thrombosis model.[4] |

Table 2: Selectivity of this compound Against Other Serine Proteases

| Enzyme | Ki (nM) | Selectivity (fold vs. FXa) |

| Trypsin | 60 | 400 |

| Thrombin | 6,000 | 40,000 |

| Plasma Kallikrein | 61 | 407 |

| Activated Protein C | 1,800 | 12,000 |

| Factor IXa | 2,200 | 14,667 |

| Factor VIIa | >15,000 | >100,000 |

| Chymotrypsin | >17,000 | >113,333 |

| Urokinase | >19,000 | >126,667 |

| Plasmin | >35,000 | >233,333 |

| Tissue Plasminogen Activator | >45,000 | >300,000 |

Data compiled from Pinto et al., 2001.[4]

Table 3: Anticoagulant Effects of this compound in Human Plasma

| Assay | Concentration to Double Clotting Time (µM) |

| Prothrombin Time (PT) | 3.1 ± 0.4 |

| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |

| Heptest Clotting Time | 1.1 ± 0.5 |

Data from Pinto et al., 2001.[4]

Signaling Pathways and Experimental Workflows

The Prothrombinase Complex and its Inhibition by this compound

The following diagram illustrates the assembly of the prothrombinase complex and the mechanism of its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines the general workflow for evaluating the inhibitory effect of this compound on the prothrombinase complex and its downstream anticoagulant effects.

Detailed Experimental Protocols

Factor Xa Chromogenic Assay

This assay quantifies the direct inhibitory effect of this compound on purified Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the inhibitory activity of the compound being tested.[7]

Materials:

-

Purified human Factor Xa

-

Factor Xa chromogenic substrate (e.g., S-2222)

-

Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

-

This compound stock solution (in DMSO or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of human Factor Xa to each well.

-

Add the serially diluted this compound or vehicle control to the wells containing Factor Xa.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

Add the Factor Xa chromogenic substrate to each well to initiate the colorimetric reaction.

-

Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode) using a microplate reader.

-

Calculate the rate of substrate cleavage for each this compound concentration.

-

Plot the percentage of Factor Xa inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Prothrombinase Complex Inhibition Assay

This assay evaluates the ability of this compound to inhibit Factor Xa within the assembled prothrombinase complex.

Principle: The prothrombinase complex is reconstituted in vitro, and its activity (conversion of prothrombin to thrombin) is measured in the presence and absence of this compound. Thrombin generation is typically monitored using a thrombin-specific chromogenic substrate.

Materials:

-

Purified human Factor Xa

-

Purified human Factor Va

-

Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine) or activated platelets

-

Calcium chloride (CaCl₂)

-

Purified human prothrombin

-

Thrombin-specific chromogenic substrate (e.g., S-2238)

-

Tris-based buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 0.1% PEG, pH 7.4)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine Factor Xa, Factor Va, phospholipid vesicles, and CaCl₂ to assemble the prothrombinase complex. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Add the serially diluted this compound or vehicle control to the wells containing the assembled prothrombinase complex.

-

Incubate for a specified period (e.g., 15 minutes) at 37°C.

-

Add prothrombin to each well to initiate the reaction.

-

At timed intervals, add the thrombin-specific chromogenic substrate.

-

Measure the absorbance at 405 nm to determine the rate of thrombin generation.

-

Calculate the percentage of prothrombinase inhibition for each this compound concentration and determine the IC50 value.

Prothrombin Time (PT) Assay

This assay assesses the effect of this compound on the extrinsic and common pathways of coagulation.

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.[8]

Materials:

-

Citrated platelet-poor plasma (PPP) from human donors

-

PT reagent (containing tissue factor and phospholipids)

-

Calcium chloride (often included in the PT reagent)

-

This compound stock solution

-

Coagulometer or water bath and stopwatch

Procedure:

-

Spike the PPP with various concentrations of this compound or vehicle control.

-

Pre-warm the plasma samples and the PT reagent to 37°C.

-

Add a specific volume of the PT reagent to the plasma sample.

-

Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be done visually or with an automated coagulometer.

-

Record the clotting time in seconds.

-

Plot the clotting time against the this compound concentration.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay evaluates the effect of this compound on the intrinsic and common pathways of coagulation.

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), phospholipids (cephalin), and calcium.

Materials:

-

Citrated platelet-poor plasma (PPP) from human donors

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride solution

-

This compound stock solution

-

Coagulometer or water bath and stopwatch

Procedure:

-

Spike the PPP with various concentrations of this compound or vehicle control.

-

Pre-warm the plasma samples, aPTT reagent, and CaCl₂ solution to 37°C.

-

Add a specific volume of the aPTT reagent to the plasma sample and incubate for a defined period (e.g., 3-5 minutes) to allow for the activation of contact factors.

-

Add CaCl₂ to initiate the clotting cascade.

-

Simultaneously start a timer and measure the time until a fibrin clot is formed.

-

Record the clotting time in seconds.

-

Plot the clotting time against the this compound concentration.

Conclusion

This compound is a potent and highly selective inhibitor of Factor Xa, demonstrating effective anticoagulant properties through the disruption of the prothrombinase complex. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the antithrombotic potential of this compound and similar compounds. The targeted inhibition of a key amplification step in the coagulation cascade underscores the therapeutic promise of direct Factor Xa inhibitors in the management of thrombotic disorders.

References

- 1. Prothrombin protects factor Xa in the prothrombinase complex from inhibition by the heparin-antithrombin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prothrombinase complex assembly on the platelet surface is mediated through the 74,000-dalton component of factor Va - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Inhibition of the prothrombinase complex on red blood cells by heparin and covalent antithrombin–heparin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prothrombin activation on the activated platelet surface optimizes expression of procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antithrombin Assays [practical-haemostasis.com]

- 7. Cryo-EM structure of the prothrombin-prothrombinase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

The Therapeutic Potential of DPC423 in Thrombosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPC423 emerged as a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Preclinical studies demonstrated significant antithrombotic efficacy in various animal models, suggesting its potential as a novel oral anticoagulant for the prevention and treatment of thrombotic disorders. This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Furthermore, by examining the clinical development of a closely related compound, razaxaban (DPC906), this paper will explore the potential challenges and reasons that may have led to the discontinuation of this compound's development, offering valuable insights for the future design and development of FXa inhibitors.

Introduction to this compound and the Role of Factor Xa in Thrombosis

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and arterial thrombosis, are major causes of morbidity and mortality worldwide. The coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot, plays a central role in the pathophysiology of thrombosis. Factor Xa (FXa) is a serine protease that occupies a pivotal position in this cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1][2] The prothrombinase complex, formed by FXa, its cofactor Va, calcium ions, and phospholipids, is responsible for the rapid conversion of prothrombin to thrombin, the final effector enzyme of the coagulation cascade.[1] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural basis of a thrombus.[1]

The critical role of FXa in thrombin generation makes it an attractive target for anticoagulant therapy. Direct FXa inhibitors, such as this compound, offer a more targeted approach to anticoagulation compared to traditional therapies like warfarin, which inhibits multiple vitamin K-dependent clotting factors, and heparins, which indirectly inhibit thrombin and FXa via antithrombin.

This compound, chemically known as 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a synthetic, competitive, and highly selective inhibitor of FXa.[3][4] Its design aimed to provide a potent and orally bioavailable anticoagulant with a predictable pharmacokinetic and pharmacodynamic profile.

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. This inhibition is competitive and reversible. By blocking FXa, this compound effectively reduces the generation of thrombin, leading to a decrease in fibrin formation and thrombus development.

Preclinical Pharmacology

In Vitro Potency and Selectivity

This compound demonstrated high affinity and potent inhibition of human Factor Xa.[5] Its selectivity for FXa over other serine proteases involved in coagulation and fibrinolysis was a key feature, minimizing off-target effects.[3][5]

| Enzyme | Ki (nM) | Selectivity vs. FXa |

| Factor Xa (human) | 0.15 | - |

| Factor Xa (rabbit) | 0.3 | 2x |

| Trypsin | 60 | 400x |

| Thrombin | 6000 | 40,000x |

| Plasma Kallikrein | 61 | 407x |

| Activated Protein C | 1800 | 12,000x |

| Factor IXa | 2200 | 14,667x |

| Factor VIIa | >15,000 | >100,000x |

| Chymotrypsin | >17,000 | >113,333x |

| Urokinase | >19,000 | >126,667x |

| Plasmin | >35,000 | >233,333x |

| Tissue Plasminogen Activator | >45,000 | >300,000x |

| Complement Factor I | 44,000 (IC50) | >293,333x |

| Table 1: In Vitro Inhibitory Potency and Selectivity of this compound. [3][5] |

In Vitro Anticoagulant Activity